3,4-Didehydroglabridin
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Overview
Description
3,4-Didehydroglabridin is a natural compound found in licorice (Glycyrrhiza glabra).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Didehydroglabridin typically involves the extraction from licorice roots followed by purification processes. Specific synthetic routes and reaction conditions are not widely documented, but the compound is generally isolated using chromatographic techniques .
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its natural abundance in licorice. The focus remains on extraction and purification from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions: 3,4-Didehydroglabridin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated products
Scientific Research Applications
3,4-Didehydroglabridin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of natural products and their derivatives.
Biology: Investigated for its protective effects against cellular damage.
Medicine: Potential therapeutic applications in liver injury and other oxidative stress-related conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-Didehydroglabridin involves its antioxidant properties. It protects cells from oxidative damage by scavenging free radicals and enhancing cellular antioxidant defenses. The compound targets pathways involved in oxidative stress and inflammation, contributing to its protective effects .
Comparison with Similar Compounds
Glabridin: Another isoflavonoid from licorice with similar antioxidant properties.
Licochalcone A: A chalcone derivative with anti-inflammatory and antioxidant activities.
Isoliquiritigenin: A flavonoid with potential anti-cancer and anti-inflammatory effects
Uniqueness: 3,4-Didehydroglabridin stands out due to its specific protective effects against carbon tetrachloride-induced injury in HepG2 cells, making it a valuable compound for liver injury research .
Properties
Molecular Formula |
C20H18O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(8,8-dimethyl-2H-pyrano[2,3-f]chromen-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-10,21-22H,11H2,1-2H3 |
InChI Key |
DGKSRSQXQWIQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC(=C3)C4=C(C=C(C=C4)O)O)C |
Origin of Product |
United States |
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